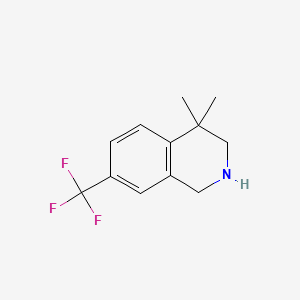

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular formula C12H14F3N . It also has a molecular weight of 229.24 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H14F3N . This indicates that it contains 12 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom.Scientific Research Applications

Synthesis Improvements

- Improved synthesis of chiral 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines was achieved using super acid-induced cyclization with trifluoromethane sulfonic acid (TFSA) as a key step, highlighting a significant advancement in the synthesis methodology of similar compounds (Saitoh, Shikiya, Horiguchi, & Sano, 2003).

Heterocyclization Reactions

- Research demonstrates that 1,3,3-trimethyl-3,4-dihydroisoquinolines can react with 1,1-dicyano-2,2-bis(trifluoromethyl)ethylene to yield specific quinolizines, signifying a valuable approach in organic synthesis (Tyutin, Chkanikov, Shklyaev, Shklyaev, Kolomiets, & Fokin, 1992).

Therapeutic Potential and Toxicity Studies

- A study evaluating isoquinoline alkaloids, including derivatives of 1,2,3,4-tetrahydroisoquinoline, for their local anesthetic activity and toxicity, reveals the potential of these compounds in medical applications. The study explored their acute toxicity and structure-toxicity relationships, paving the way for further investigation into their therapeutic applications (Azamatov et al., 2023).

Enantioselective Conversions

- Research on the enantioselective conversion of (+)-amphetamine into specific tetrahydroisoquinoline derivatives using tricarbonyl(arene)chromium methodology highlights the potential for creating enantiomerically pure compounds, which is critical in the pharmaceutical industry (Coote, Davies, & Sutton, 1988).

Optimizing Inhibitor Design

- A study focusing on 3-methyl-1,2,3,4-tetrahydroisoquinolines investigated the optimization of inhibitors for phenylethanolamine N-methyltransferase (PNMT), balancing pKa and steric effects. This research is critical for the design of selective pharmacological agents (Grunewald, Seim, Lu, Makboul, & Criscione, 2006).

Silyl Modification in Biologically Active Compounds

- Silyl modification of 1,2,3,4-tetrahydroisoquinoline and its derivatives has been studied for their physico-chemical and biological properties. This research opens avenues for novel therapeutic applications and offers insights into the molecular interactions of these compounds (Zablotskaya et al., 2006).

Safety and Hazards

properties

IUPAC Name |

4,4-dimethyl-7-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-5-9(12(13,14)15)3-4-10(8)11/h3-5,16H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWWKPCEMKDCPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744030 |

Source

|

| Record name | 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

1203686-61-6 |

Source

|

| Record name | 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.